PSS-Glycidyl-Heptacyclopentyl substituted

Vue d'ensemble

Description

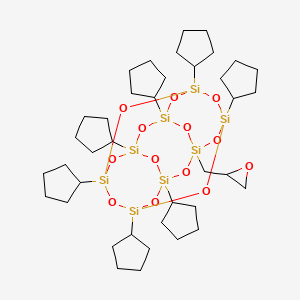

PSS-Glycidyl-Heptacyclopentyl substituted: is a complex organosilicon compound with the empirical formula C38H68O13Si8 and a molecular weight of 957.62 g/mol . It is also known by its systematic name, 1,3,5,7,9,11,13-Heptacyclopentyl-15-glycidylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane . This compound is part of the Polyhedral Oligomeric Silsesquioxanes (POSS) family, which are known for their unique cage-like structures that provide enhanced thermal and mechanical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of PSS-Glycidyl-Heptacyclopentyl substituted typically involves the reaction of heptacyclopentyl-substituted silsesquioxane with glycidyl reagents under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the glycidyl-functionalized POSS structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure consistent product quality . The final product is typically purified through recrystallization or chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: PSS-Glycidyl-Heptacyclopentyl substituted undergoes various chemical reactions, including:

Oxidation: The glycidyl groups can be oxidized to form epoxides.

Reduction: The compound can be reduced to form alcohols.

Substitution: The glycidyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Epoxides.

Reduction: Alcohols.

Substitution: Substituted glycidyl derivatives.

Applications De Recherche Scientifique

Chemistry: PSS-Glycidyl-Heptacyclopentyl substituted is used as a building block in the synthesis of advanced materials due to its unique structural properties . It is employed in the development of high-performance polymers and nanocomposites .

Biology and Medicine: In biological research, this compound is used to create biocompatible materials for drug delivery systems and tissue engineering . Its ability to form stable, functionalized surfaces makes it ideal for biomedical applications .

Industry: Industrially, this compound is used in coatings, adhesives, and sealants due to its excellent thermal stability and mechanical strength . It is also used in the electronics industry for the fabrication of high-performance electronic components .

Mécanisme D'action

The mechanism of action of PSS-Glycidyl-Heptacyclopentyl substituted involves its ability to form stable, covalent bonds with various substrates . The glycidyl groups react with nucleophiles, leading to the formation of strong, durable linkages . This property is exploited in applications requiring high mechanical strength and thermal stability .

Comparaison Avec Des Composés Similaires

- PSS-Octamethyl substituted .

- PSS-(3-Glycidyl)propoxy-Heptaisobutyl substituted .

- PSS-Octakis(dimethylsilyloxy) substituted .

Uniqueness: PSS-Glycidyl-Heptacyclopentyl substituted stands out due to its unique combination of glycidyl and heptacyclopentyl groups, which provide enhanced reactivity and stability compared to other POSS compounds . This makes it particularly valuable in applications requiring robust performance under extreme conditions .

Activité Biologique

Overview of PSS-Glycidyl-Heptacyclopentyl Substituted

This compound is a member of the polyhedral oligomeric silsesquioxane (POSS) family, which consists of silicon-oxygen compounds with organic functional groups. These compounds are characterized by their unique cage-like structure, which imparts distinctive physical and chemical properties.

Chemical Structure

The empirical formula for this compound is with a molecular weight of approximately 931.63 g/mol. The compound features glycidyl groups that enhance its reactivity and potential for cross-linking in various applications.

Antimicrobial Properties

Research indicates that POSS compounds, including those with glycidyl substitutions, exhibit antimicrobial activity. This is attributed to their ability to disrupt microbial cell membranes. For instance, studies have shown that certain POSS derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays have been performed on different cell lines to assess the biocompatibility of this compound. Results typically indicate moderate cytotoxic effects at higher concentrations, suggesting that while the compound may have therapeutic potential, careful consideration of dosage is necessary to minimize adverse effects.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- A study evaluated the antimicrobial properties of various POSS derivatives, including glycidyl-substituted variants. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, showcasing the potential for use in antibacterial coatings.

-

Case Study 2: Cytotoxicity Assessment

- In vitro studies conducted on human lung cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at specific concentrations.

Data Table: Biological Activity Summary

| Property | Result |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Cytotoxicity (IC50) | Moderate (specific values vary by study) |

| Biocompatibility | Varies with concentration |

Propriétés

IUPAC Name |

1,3,5,7,9,11,13-heptacyclopentyl-15-(oxiran-2-ylmethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68O13Si8/c1-2-16-32(15-1)53-40-52(30-31-29-39-31)41-54(33-17-3-4-18-33)45-56(43-53,35-21-7-8-22-35)49-59(38-27-13-14-28-38)50-57(44-53,36-23-9-10-24-36)46-55(42-52,34-19-5-6-20-34)48-58(47-54,51-59)37-25-11-12-26-37/h31-38H,1-30H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQZDTXGTHNXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68O13Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404508 | |

| Record name | PSS-Glycidyl-Heptacyclopentyl substituted | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

957.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230316-12-8 | |

| Record name | PSS-Glycidyl-Heptacyclopentyl substituted | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.